N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
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Description
N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a useful research compound. Its molecular formula is C15H17ClN2O5S2 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
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Biological Activity
N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : 345.80 g/mol
The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of the methoxy and chloro substituents enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d][1,3]thiazoles have shown cytotoxic effects against various cancer cell lines. In vitro assays revealed that this compound demonstrated an IC50 value in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
Enzyme Inhibition
Inhibitory studies have shown that this compound can act as an inhibitor of various enzymes linked to disease processes. For example, it has been reported to inhibit monoamine oxidase (MAO) activity, which is crucial in the treatment of neurological disorders such as depression and Parkinson's disease. The IC50 for MAO-B inhibition was found to be approximately 1.5 μM .
The biological activity of this compound is believed to involve multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.
- Enzyme Interaction : By binding to active sites of target enzymes like MAO-B, it alters their activity and affects neurotransmitter levels.
- Cell Cycle Arrest : Studies suggest that it may induce G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects by reducing neuronal cell death and improving cognitive function in animal models .
Properties
Molecular Formula |
C15H17ClN2O5S2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C15H17ClN2O5S2/c1-22-6-14(19)17-15-18(9-3-4-12(23-2)10(16)5-9)11-7-25(20,21)8-13(11)24-15/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
MXPIHTOQQXTDFM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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